

Technical Support Center: Addressing Issues with Solvent Red 135 in Recycled Polymers

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Compound of Interest

Compound Name: Solvent Red 135

Cat. No.: B008356

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This guide is designed for researchers, scientists, and materials engineers encountering challenges with the incorporation of **Solvent Red 135** into recycled polymer matrices. The inherent variability and complex thermal history of recycled plastics present unique obstacles compared to virgin resins. This document provides a structured, in-depth approach to troubleshooting common issues, grounded in the principles of polymer science and material characterization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the use of **Solvent Red 135** in recycled polymer systems.

Question 1: What is Solvent Red 135 and what are its key properties for polymer applications?

Answer: **Solvent Red 135** is a high-performance perinone-class solvent dye known for its brilliant yellowish-red hue, excellent thermal stability, and good light fastness.^[1] It is widely used for coloring amorphous thermoplastics. Unlike pigments, solvent dyes dissolve into the polymer matrix, resulting in transparent coloration.^[2] Its key attributes make it suitable for high-temperature processing common in the plastics industry.

Table 1: Key Properties of C.I. **Solvent Red 135**

Property	Value	Source(s)
C.I. Name	Solvent Red 135	[1]
CAS Numbers	20749-68-2, 71902-17-5	[3][4]
Chemical Formula	C ₁₈ H ₆ Cl ₄ N ₂ O	[4]
Molecular Weight	408.07 g/mol	[3]
Appearance	Yellowish-red powder	[1]
Melting Point	~308 - 318 °C	[1][5]
Heat Resistance	Up to 300 °C	[2]
Light Fastness (PS)	Grade 8 (Superior)	[1]
Solubility	Insoluble in water; soluble in some organic solvents and polymer melts.	[5][6]

Question 2: Why is achieving consistent color in recycled polymers more challenging than with virgin polymers?

Answer: Recycled polymers introduce significant variability that can disrupt color consistency. The primary challenges are:

- **Inherent Color:** Recycled polymers, especially PET, often have a baseline yellowness (a high b* value) that increases with each melt cycle due to thermal and oxidative degradation.[7][8] This inherent color will shift the final perceived shade of the dye.
- **Contamination:** The recycled feedstock can contain a mix of materials, including other polymers, residual labels, adhesives, and different colorants. These contaminants can react with the dye or degrade at processing temperatures, causing off-shades and black specks.[9]
- **Degraded Polymer Matrix:** The polymer chains in recycled plastics are often shorter and have a broader molecular weight distribution than their virgin counterparts. This can affect

the dye's solubility and the material's rheological properties, influencing final color and dispersion.

- Presence of Additives: The recycled material may contain legacy additives (e.g., UV stabilizers, oxygen scavengers) that can impact thermal stability and interact with the dye. [\[10\]](#) For example, some oxygen scavengers used in PET bottles can cause yellowing during the recycling process.[\[10\]](#)

Question 3: Is Solvent Red 135 approved for food contact applications when used in recycled polymers?

Answer: The regulatory status is complex and depends on the specific polymer, concentration, and conditions of use. In the United States, **Solvent Red 135** (under its chemical name 12H-Phthaloperin-12-one, 8,9,10, 11-tetrachloro-) is cleared by the FDA for use in polyethylene terephthalate (PET) polymers at levels not to exceed 0.2% by weight for contact with all food types under specific conditions of use (D through G).[\[11\]](#)

However, the use of any additive in a recycled polymer for food contact is subject to further scrutiny. The recycling process must adequately remove contaminants to ensure the final article is safe for its intended use. It is the responsibility of the manufacturer to ensure that their specific recycled material containing **Solvent Red 135** meets all applicable regulatory requirements for the intended food contact application.

Question 4: What is a typical concentration range for Solvent Red 135 in plastics?

Answer: The required concentration, or "let-down ratio," depends on the desired color depth and the transparency of the final part. The high tinting strength of **Solvent Red 135** means a small amount is often sufficient.[\[2\]](#)[\[6\]](#)

Table 2: Recommended Starting Concentrations for **Solvent Red 135**

Desired Effect	Typical Concentration (% by weight)	Notes
Transparent Tones	0.02% - 0.05%	Requires a clean, transparent base polymer. [6]
Opaque/Translucent Tones	~ 0.1%	Used in combination with an opacifying agent like titanium dioxide (TiO ₂). [6]

Section 2: Troubleshooting Guides

This section provides in-depth, structured answers to specific experimental problems encountered when using **Solvent Red 135** in recycled polymers.

Problem 1: Color Inconsistency & Off-Shade Batches

Question: My final product colored with **Solvent Red 135** shows significant color variation between batches. The red shade is sometimes dull, brownish, or yellowish. What are the root causes and what is the experimental workflow to resolve this?

Answer: This is the most common issue when working with recycled polymers. The root cause is almost always variability in the incoming feedstock and thermal degradation during processing.

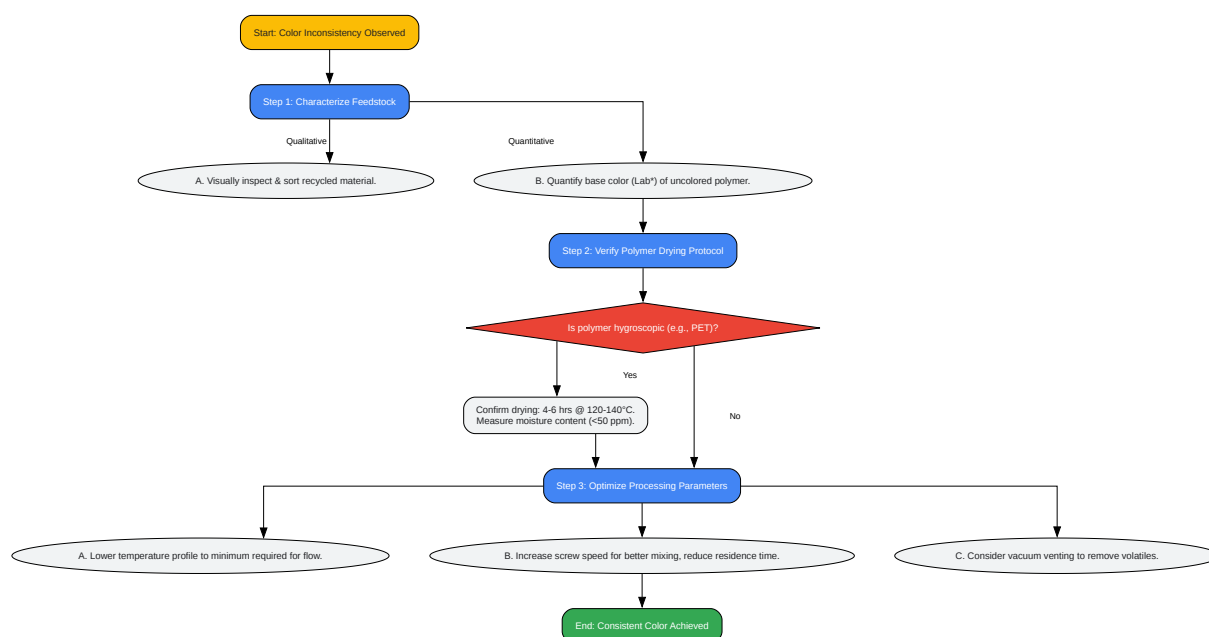
Causality Analysis:

- **Feedstock Variability:** The color of the recycled flake/pellet is not consistent. A yellower base material will inevitably lead to a duller, more orange/brown final red.
- **Thermal Degradation:** Over-heating the polymer during melt processing causes chain scission and oxidation, which increases the polymer's inherent yellowness.[\[7\]](#) While **Solvent Red 135** is very heat stable, the polymer matrix is not.
- **Hydrolytic Degradation (especially in PET):** Insufficient drying of hygroscopic polymers like PET leads to chain degradation at melt temperatures, severely impacting clarity and color.[\[1\]](#)

- Contaminants: PVC contamination, for instance, can degrade and release HCl, which can further degrade the host polymer and affect color.

Experimental Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and solving color inconsistency.



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Caption: Troubleshooting workflow for color inconsistency.

Detailed Protocol: Feedstock Color Quantification

- **Sample Preparation:** Take a representative sample of the uncolored, recycled polymer feedstock.
- **Molding:** Using a laboratory injection molder or compression molder, create a standardized plaque (e.g., 50mm x 50mm x 2mm). Use a consistent, minimal thermal profile to avoid inducing further degradation.
- **Colorimetry:** Use a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b*).
- **Analysis:** The b* value is the most critical indicator of yellowness. Establish an acceptable incoming b* range for your feedstock. Batches of recycled material falling outside this range should be rejected or blended with cleaner material to achieve a consistent baseline. This provides a quantitative, self-validating system for quality control.

Problem 2: Dye Migration & Bleeding

Question: After molding, I observe a red residue on the surface of the plastic part that can be wiped off. What causes this "bleeding" or "blooming" and how can it be prevented, especially for sensitive applications?

Answer: Dye migration, also known as blooming or bleeding, is the process where dissolved dye molecules move from the bulk of the polymer to the surface. This occurs when the dye's concentration exceeds its solubility limit in the polymer matrix at room temperature.

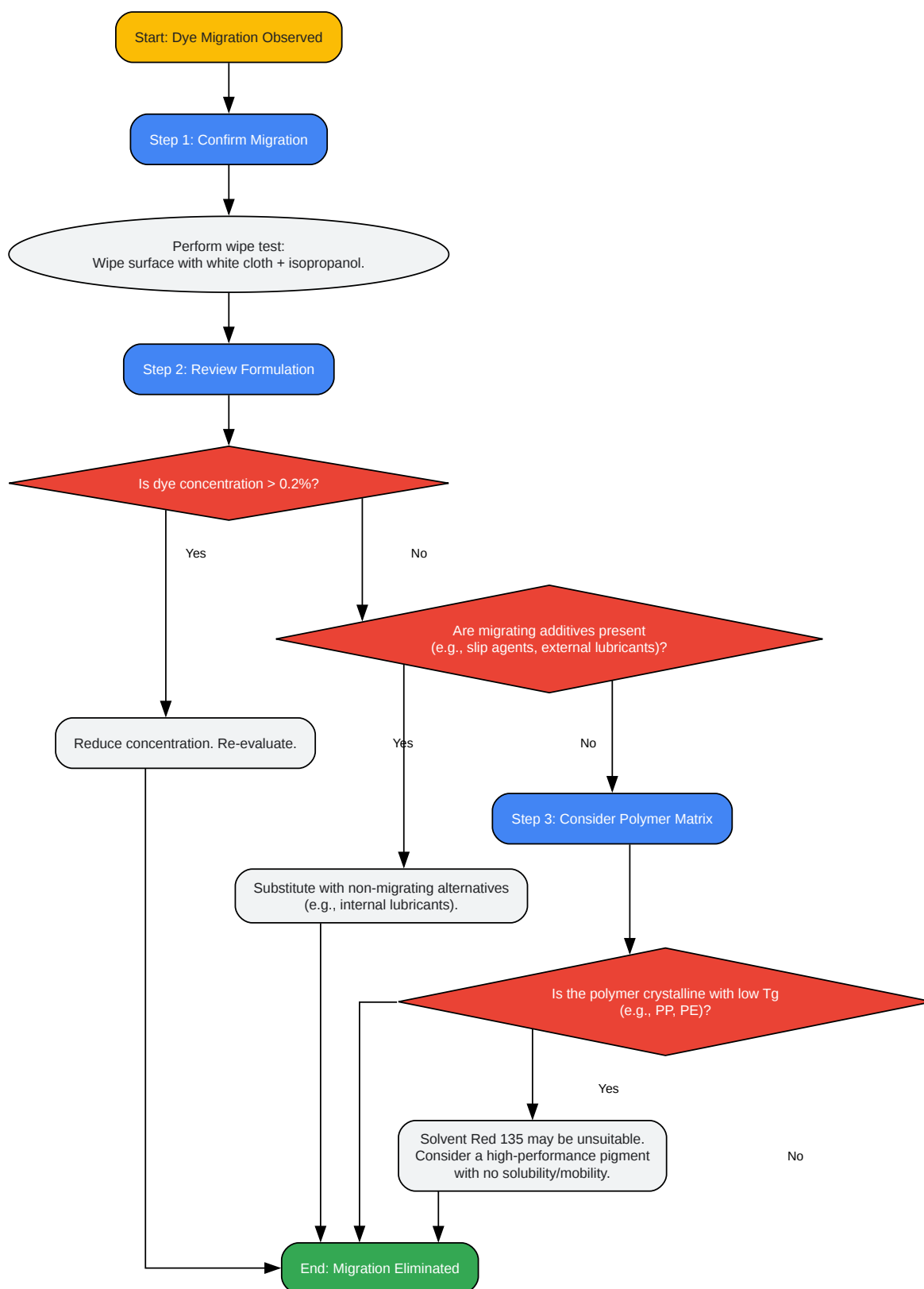
Causality Analysis:

- **Oversaturation:** The most common cause is simply using too much dye. While it may be soluble at high melt processing temperatures, it can precipitate out as the polymer cools and crystallizes.
- **Polymer Type:** Migration is a significant issue in crystalline polymers with low glass transition temperatures (T_g), such as polyethylene (PE) and polypropylene (PP).^[12] The flexible polymer chains in the amorphous regions allow for dye mobility. In amorphous polymers with high T_g like polystyrene (PS), polycarbonate (PC), and ABS, migration is far less common at

room temperature because the polymer chains are frozen in a rigid state, trapping the dye molecules.[\[12\]](#)[\[13\]](#)

- **Incompatible Additives:** Certain additives, particularly external lubricants, plasticizers, and slip agents, are designed to migrate to the surface.[\[14\]](#) These can act as carriers, pulling the soluble dye along with them.

Experimental Protocol for Diagnosing and Preventing Migration:



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Caption: Logical workflow for preventing dye migration.

Table 3: Recommended Processing Temperatures for Common Recycled Polymers

To minimize thermal stress on the polymer while ensuring proper melting and mixing of **Solvent Red 135**, adhere to the following temperature guidelines. Always start at the lower end of the range and increase only as needed to achieve a stable process.

Recycled Polymer	Drying Conditions (if applicable)	Temperature Profile (Feed Zone - > Die)	Source(s)
PET	4-6 hours @ 120-140°C	240°C -> 270°C	[1]
Polystyrene (PS)	1-2 hours @ 70-80°C	180°C -> 230°C	[1]
ABS	2-4 hours @ 80-90°C	200°C -> 240°C	[15][16]
Polycarbonate (PC)	3-4 hours @ 120°C	260°C -> 300°C	[16]

Note: These are starting points. The optimal profile depends on the specific grade of recycled material, machine type, and screw design.


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